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Compound of Interest

Compound Name: Texas Red

Cat. No.: B559581

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of secondary
antibodies conjugated to Texas Red, a bright red fluorescent dye commonly used in
immunofluorescence microscopy and other fluorescence-based applications. Adherence to
these guidelines will help ensure optimal staining results with high signal-to-noise ratios.

Introduction to Texas Red

Texas Red is a sulforhodamine 101 acid chloride-derived fluorophore that emits a bright red
fluorescence. It is a popular choice for immunofluorescence due to its high quantum yield and
relatively good photostability. Texas Red is optimally excited by laser lines at 561 nm or 594
nm and has a maximum emission at approximately 615 nm.[1][2][3] These spectral
characteristics make it suitable for multiplexing experiments with other fluorophores that have
distinct emission spectra.

Key Properties of Texas Red:
o Excitation Maximum: ~595 nm[2][4]
e Emission Maximum: ~615 nm

e Color: Red
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e Applications: Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry,
Western Blotting

Recommended Filter Sets for Texas Red Microscopy

To ensure optimal detection of the Texas Red signal while minimizing background
fluorescence, it is crucial to use a filter set specifically designed for its spectral properties.

Filter Component Wavelength (nm) Purpose

o ] Passes light in the optimal
Excitation Filter 542 - 582 o
excitation range for Texas Red.

Reflects excitation light
) o towards the sample and
Dichroic Mirror 585 or 593 ] ] ]
transmits emitted light towards

the detector.

Allows only the emitted
o ) fluorescence from Texas Red
Emission Filter 604 - 644
to pass to the detector,

blocking other wavelengths.

Experimental Protocol: Immunofluorescence
Staining

This protocol provides a general guideline for indirect immunofluorescence staining of cells or
tissue sections. Optimization of incubation times, antibody concentrations, and washing steps
may be necessary for specific experimental conditions.

Materials and Reagents

o Phosphate-Buffered Saline (PBS)
» Fixation Solution (e.g., 4% Paraformaldehyde in PBS, ice-cold Methanol, or Acetone)

e Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
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» Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the host
species of the secondary antibody in PBS)

e Primary Antibody (specific to the target antigen)

+ Texas Red-conjugated Secondary Antibody (specific to the host species of the primary
antibody)

e Nuclear Counterstain (e.g., DAPI or Hoechst) (optional)

o Antifade Mounting Medium

Staining Procedure

The following workflow outlines the key steps for immunofluorescence staining.
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Caption: Immunofluorescence Staining Workflow.
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Detailed Steps:

e Sample Preparation:

[¢]

Adherent Cells: Grow cells on sterile coverslips or in chamber slides.

[¢]

Suspension Cells: Cytospin cells onto slides.

[e]

Frozen Tissue Sections: Cut 4-8 pm thick sections using a cryostat and mount on coated
slides.

[e]

Paraffin-Embedded Tissue Sections: Deparaffinize and rehydrate sections through a
series of xylene and ethanol washes. Antigen retrieval may be required.

o Fixation:

o Incubate samples in fixation solution. Common fixatives include 4% paraformaldehyde in
PBS for 15 minutes at room temperature or ice-cold methanol or acetone for 5-10 minutes
at -20°C.

o Wash three times with PBS for 5 minutes each.
» Permeabilization (for intracellular antigens):

o If the target protein is intracellular, incubate the samples with a permeabilization buffer,
such as 0.1-0.25% Triton X-100 in PBS, for 10 minutes. Note that acetone fixation often
does not require a separate permeabilization step.

o Wash three times with PBS for 5 minutes each.
e Blocking:

o To prevent non-specific antibody binding, incubate the samples in blocking buffer for 1
hour at room temperature. The blocking serum should be from the same species as the
host of the secondary antibody.

e Primary Antibody Incubation:
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o Dilute the primary antibody to its optimal concentration in the blocking buffer.

o Incubate the samples with the diluted primary antibody, typically for 1-2 hours at room
temperature or overnight at 4°C.

o Wash three times with PBS for 5 minutes each.

e Secondary Antibody Incubation:

o Dilute the Texas Red-conjugated secondary antibody in the blocking buffer. The optimal
concentration should be determined by titration, but a starting range of 1-10 pg/mL is

common.

o Crucially, from this point onwards, all steps should be performed in the dark to protect the
fluorophore from photobleaching.

o Incubate the samples with the diluted secondary antibody for 1 hour at room temperature.
o Wash three times with PBS for 5 minutes each in the dark.
o Counterstaining (Optional):

o To visualize cell nuclei, incubate with a nuclear stain like DAPI (0.1-1 pg/ml) for 1-5
minutes.

o Rinse briefly with PBS.
e Mounting:

o Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
This is critical for preserving the fluorescent signal during imaging.

e Imaging:

o Examine the samples using a fluorescence microscope equipped with the appropriate filter
set for Texas Red.

Antibody Dilution and Incubation Parameters
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Recommended . .
o Incubation Incubation
Step Reagent Dilution/Conce .
. Time Temperature
ntration
) Normal Serum / Room
Blocking 5% / 1-5% 1 hour
BSA Temperature
Titrate for
_ _ Room
. ) ) ] optimal signal-to-  1-2 hours or
Primary Antibody  Primary Antibody ) ) ) Temperature or
noise (typically overnight 4°C
0.5-5 pg/ml)
Texas Red- Titrate for
Secondary conjugated optimal signal-to- ih Room
our
Antibody Secondary noise (typically 1- Temperature
Antibody 10 pg/ml)
Troubleshooting

High background and weak or no signal are common issues in immunofluorescence. The

following diagram illustrates potential causes and solutions.
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Caption: Troubleshooting Common Immunofluorescence Issues.

Common Problems and Solutions:
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Problem

Potential Cause

Recommended Solution

High Background

Antibody concentration too
high.

Perform a titration to determine
the optimal antibody
concentration.

Insufficient blocking.

Increase the blocking
incubation time or try a
different blocking agent (e.g.,
serum from the secondary

antibody host species).

Inadequate washing.

Increase the number and/or

duration of the washing steps.

Non-specific binding of the

secondary antibody.

Use a cross-adsorbed
secondary antibody to
minimize cross-reactivity.
Include a secondary antibody-

only control.

Weak or No Signal

Low primary or secondary

antibody concentration.

Increase the antibody
concentration or incubation

time.

Incompatible primary and

secondary antibodies.

Ensure the secondary antibody
is specific for the host species
and isotype of the primary

antibody.

Antigen is masked by fixation.

Optimize the fixation protocol

or perform antigen retrieval.

Photobleaching of the

fluorophore.

Minimize exposure of the
sample to light and use an

antifade mounting medium.

Incorrect filter set.

Verify that the microscope filter
set is appropriate for Texas
Red.
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By following these detailed protocols and troubleshooting guidelines, researchers can
effectively utilize Texas Red-conjugated secondary antibodies to generate high-quality, reliable
immunofluorescence data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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